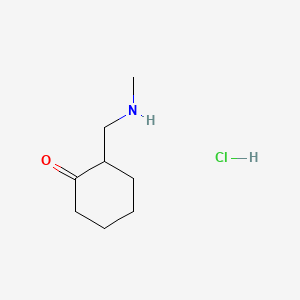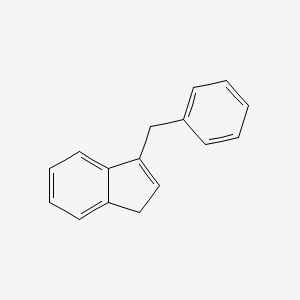
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid is an organoboron compound with the molecular formula C5H8BN3O3 . This compound is notable for its applications in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with amino and methoxy groups.
Métodos De Preparación
The synthesis of (2-Amino-6-methoxypyrimidin-4-YL)boronic acid typically involves the reaction of 2-amino-6-methoxypyrimidine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions, making it a preferred method for synthesizing complex organic molecules .
Análisis De Reacciones Químicas
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Suzuki-Miyaura Coupling: This is a key reaction for this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrimidine ring.
Aplicaciones Científicas De Investigación
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid has several applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (2-Amino-6-methoxypyrimidin-4-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The amino and methoxy groups on the pyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions, but lacks the additional functional groups present in this compound.
2-Aminopyrimidin-4-ylboronic acid: Similar structure but without the methoxy group, which can affect its reactivity and applications.
6-Methoxypyrimidin-4-ylboronic acid:
The presence of both amino and methoxy groups in this compound makes it unique and versatile for various applications in organic synthesis and beyond .
Propiedades
Fórmula molecular |
C5H8BN3O3 |
|---|---|
Peso molecular |
168.95 g/mol |
Nombre IUPAC |
(2-amino-6-methoxypyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O3/c1-12-4-2-3(6(10)11)8-5(7)9-4/h2,10-11H,1H3,(H2,7,8,9) |
Clave InChI |
ZWMPGMMYGSHXGO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=N1)N)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)

![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)






